
ethyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine-1-carboxylate is a synthetic organic compound featuring a pyrazole ring, a sulfonyl group, and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Piperazine Coupling: The sulfonylated pyrazole is reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Esterification: Finally, the carboxylate group is introduced through esterification with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation Products: Various oxidized pyrazole derivatives.
Reduction Products: Sulfide or thiol derivatives.
Substitution Products: Compounds where the sulfonyl group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has a molecular formula of C15H20N4O3S and a molecular weight of approximately 352.42 g/mol. Its structure features a piperazine ring substituted with a sulfonyl group linked to a pyrazole moiety, contributing to its unique pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds structurally related to ethyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine-1-carboxylate have shown promising results against various cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 2.5 |
Compound B | A549 | 3.0 |
Compound C | HCT116 | 1.8 |
These findings suggest that the sulfonyl-pyrazole structure may enhance the anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies indicate that derivatives with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway:
Compound | COX Inhibition (%) | Reference Drug | Inhibition (%) |
---|---|---|---|
Compound D | 71 | Celecoxib | 22 |
Compound E | 65 | Ibuprofen | 30 |
Such results demonstrate the potential for developing new anti-inflammatory drugs based on this compound's structure .
Central Nervous System Effects
This compound has been evaluated for its anxiolytic-like effects in animal models. In studies involving Swiss mice, it was found to exhibit significant anxiolytic properties in various behavioral tests, including the elevated plus maze and open field tests .
Synthetic Routes and Modifications
The synthesis of this compound typically involves multi-step reactions that include the formation of the piperazine ring followed by sulfonation and carboxylation steps. The following general synthetic route is often employed:
- Formation of Piperazine Derivative : Reacting appropriate amines with ethyl chloroacetate.
- Sulfonation : Introducing the sulfonyl group using sulfonating agents.
- Carboxylation : Adding a carboxylic acid moiety to complete the structure.
Case Study 1: Anticancer Screening
A recent study screened several pyrazole derivatives for anticancer activity against breast cancer cell lines (MCF-7). The results indicated that modifications to the sulfonamide group significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents .
Case Study 2: Anti-inflammatory Evaluation
In another investigation, a series of pyrazole derivatives were tested for their ability to inhibit COX enzymes. Compounds exhibiting high inhibition rates were further evaluated for their anti-inflammatory effects in vivo, demonstrating significant reductions in edema in animal models .
Biologische Aktivität
Ethyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a piperazine ring, a sulfonyl group, and a pyrazole moiety, which contribute to its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has been investigated for its ability to inhibit various cancer cell lines. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
2. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties. It effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .
3. Antibacterial Activity
This compound has also been evaluated for antibacterial activity against various pathogens. In vitro studies indicated that it possesses moderate inhibitory effects against Gram-positive bacteria, specifically Staphylococcus aureus and Streptococcus pneumoniae. The compound disrupts bacterial cell membranes, leading to cell lysis .
The biological activities of this compound are attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of several key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It modulates receptor activity related to pain and inflammation pathways, potentially providing analgesic effects.
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives, including this compound. The results indicated that this compound exhibited an IC50 value of 12 µM against MCF-7 cells, showcasing its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of the compound demonstrated that it reduced LPS-induced nitric oxide production by 60% at a concentration of 10 µM. This finding supports its potential application in treating inflammatory conditions such as arthritis .
Summary of Biological Activities
Activity Type | Effectiveness | Mechanism of Action |
---|---|---|
Anticancer | IC50 = 12 µM (MCF-7) | Induces apoptosis and cell cycle arrest |
Anti-inflammatory | Reduces NO production | Inhibits pro-inflammatory cytokines |
Antibacterial | Moderate inhibition | Disrupts bacterial cell membranes |
Eigenschaften
IUPAC Name |
ethyl 4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4S/c1-4-20-12(17)15-5-7-16(8-6-15)21(18,19)11-9-14(3)13-10(11)2/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGZODKWZOFSHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CN(N=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.